

2-Chloro-3,5-dimethylpyrazine chemical properties and structure

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Compound of Interest

Compound Name: 2-Chloro-3,5-dimethylpyrazine

Cat. No.: B041539

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An In-depth Technical Guide to 2-Chloro-3,5-dimethylpyrazine

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for **2-Chloro-3,5-dimethylpyrazine**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Structure

2-Chloro-3,5-dimethylpyrazine is a substituted pyrazine derivative. Pyrazines are a class of heterocyclic aromatic organic compounds that are widely found in nature and are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and as flavor and fragrance agents.^{[1][2][3]} The introduction of a chlorine atom and two methyl groups to the pyrazine ring modifies its chemical reactivity and physical properties, making it a versatile building block in organic synthesis.^[1]

Physicochemical Properties

The key physicochemical properties of **2-Chloro-3,5-dimethylpyrazine** are summarized in the table below. This data is essential for designing experimental conditions, including reaction setup, purification, and storage.

Property	Value	Reference
CAS Number	38557-72-1	[1][4]
Molecular Formula	C ₆ H ₇ ClN ₂	[1][4]
Molecular Weight	142.59 g/mol	[1][5]
Appearance	Colorless to light yellow clear liquid	[1]
Boiling Point	112 °C at 70 mmHg	[1]
Refractive Index	n _{20/D} 1.53	[1]
Purity	≥ 95% (as determined by GC)	[1][4]
Storage	Store at room temperature	[1]
Stability	No specific data available.[6]	

Chemical Structure

The structure of **2-Chloro-3,5-dimethylpyrazine** consists of a central pyrazine ring substituted with one chlorine atom at position 2, and two methyl groups at positions 3 and 5.

Caption: Chemical structure and identifiers of **2-Chloro-3,5-dimethylpyrazine**.

Experimental Protocols

Detailed experimental protocols for the synthesis of **2-Chloro-3,5-dimethylpyrazine** are not readily available in peer-reviewed literature. However, a plausible synthetic route can be inferred from procedures for analogous compounds, such as the synthesis of its isomer, 3-Chloro-2,5-dimethylpyrazine.[5]

Hypothetical Synthesis via Chlorination

A common method for introducing a chlorine atom onto a pyrazine ring involves the chlorination of a pyrazine N-oxide precursor. The following protocol is adapted from the synthesis of a related isomer and serves as a general guideline.[5]

Reaction: 3,5-Dimethylpyrazine 1-oxide → **2-Chloro-3,5-dimethylpyrazine**

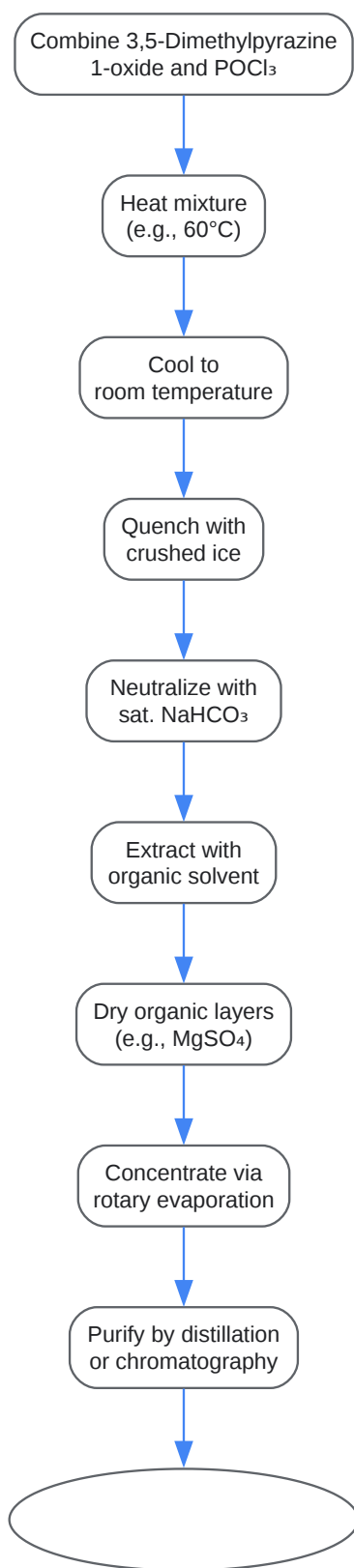
Materials:

- 3,5-Dimethylpyrazine 1-oxide
- Phosphorus oxychloride (POCl_3)
- Magnetic stir bar
- Round-bottom flask with reflux condenser
- Heating mantle
- Ice bath
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Dichloromethane (CH_2Cl_2) or other suitable organic solvent
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Distillation apparatus or column chromatography setup

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 3,5-Dimethylpyrazine 1-oxide with an excess of phosphorus oxychloride (e.g., 3 molar equivalents).
- **Heating:** Heat the mixture gently with stirring (e.g., to 60 °C) for a duration determined by reaction monitoring (e.g., 30-60 minutes).
- **Quenching:** After cooling the reaction mixture to room temperature, slowly and carefully pour it over crushed ice to quench the excess POCl_3 . This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

- Neutralization: Cautiously neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane (3x volumes).
- Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure **2-Chloro-3,5-dimethylpyrazine**.



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Caption: General workflow for the hypothetical synthesis of **2-Chloro-3,5-dimethylpyrazine**.

Analytical Characterization

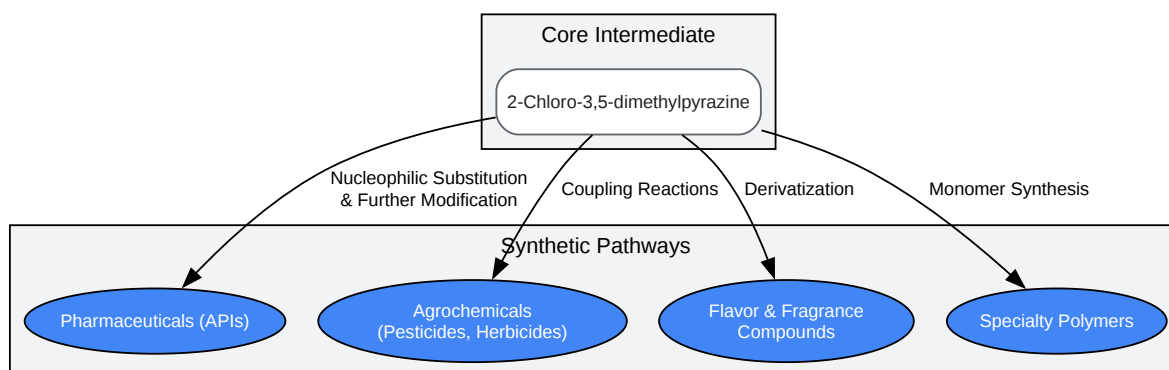
The identity and purity of the synthesized **2-Chloro-3,5-dimethylpyrazine** would be confirmed using standard analytical techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern, and to assess purity.^[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure, including the substitution pattern on the pyrazine ring.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations.

Applications in Research and Development

2-Chloro-3,5-dimethylpyrazine is a valuable intermediate in several industries due to its reactive chlorine atom, which can be displaced in nucleophilic substitution reactions to build more complex molecules.^[1]

- Pharmaceutical Development: It serves as a precursor for creating active pharmaceutical ingredients (APIs). The pyrazine core is a common scaffold in medicinal chemistry.^[1]
- Agrochemicals: Used in the synthesis of novel pesticides and herbicides.^[1]
- Flavor and Fragrance: Employed to create specific roasted or nutty flavor profiles in food products and fragrances.^[1]
- Materials Science: Can be used in the synthesis of specialized polymers requiring enhanced thermal stability or specific chemical resistance.^[1]



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Caption: Role of **2-Chloro-3,5-dimethylpyrazine** as a versatile chemical intermediate.

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